

A Comparative Assessment of the Non-Target Effects of Diclobutrazol and Newer Fungicides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-target effects of the triazole fungicide **Diclobutrazol** with those of newer generation fungicides, including the strobilurins Azoxystrobin and Pyraclostrobin, and the succinate dehydrogenase inhibitor (SDHI) Boscalid. The information presented is collated from various experimental studies to aid in the environmental risk assessment and development of safer fungicidal compounds.

Executive Summary

Diclobutrazol, a discontinued triazole fungicide, exhibits a range of non-target effects characteristic of its chemical class, primarily through the inhibition of sterol biosynthesis. Newer fungicides, such as the strobilurins (Azoxystrobin, Pyraclostrobin) and SDHIs (Boscalid), have different modes of action, targeting mitochondrial respiration. While these newer fungicides are generally effective at lower application rates, they also present distinct non-target risks. This guide synthesizes available quantitative data on the toxicity of these fungicides to key non-target organisms and outlines the standard experimental protocols used for such assessments.

Comparative Toxicity to Non-Target Organisms

The following tables summarize the available quantitative data on the toxicity of **Diclobutrazol** and selected newer fungicides to various non-target organisms. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.



Table 1: Effects on Soil Microorganisms and Earthworms

Fungicide	Organism	Endpoint	Value	Reference
Diclobutrazol	Eisenia fetida (Earthworm)	14-day LC50	>100 mg/kg soil	[Pesticide Properties Database]
Azoxystrobin	Soil Microorganisms	Respiration Inhibition EC50	>1000 mg/kg (28 days)	[1]
Eisenia fetida (Earthworm)	14-day LC50	>1000 mg/kg soil	[2]	
Pyraclostrobin	Eisenia fetida (Earthworm)	14-day LC50	566 mg/kg soil	[3]
Boscalid	Eisenia fetida (Earthworm)	14-day LC50	>1000 mg/kg soil	[4]

Table 2: Effects on Beneficial Insects (Honeybees)



Fungicide	Organism	Endpoint	Value	Reference
Diclobutrazol	Apis mellifera (Honeybee)	Acute Contact LD50	0.05 μ g/bee	[5]
Apis mellifera (Honeybee)	Acute Oral LD50	>25 μ g/bee	[5]	
Azoxystrobin	Apis mellifera (Honeybee)	Acute Contact LD50	>200 μ g/bee	[2]
Apis mellifera (Honeybee)	Acute Oral LD50	>25 μ g/bee	[6]	
Pyraclostrobin	Apis mellifera (Honeybee)	Acute Contact LD50	>100 μ g/bee	[7]
Apis mellifera (Honeybee)	Acute Oral LD50	>110 μ g/bee	[6]	
Boscalid	Apis mellifera (Honeybee)	Acute Contact LD50	>200 μ g/bee	[4]
Apis mellifera (Honeybee)	Acute Oral LD50	>166 μ g/bee	[6]	

Table 3: Effects on Non-Target Aquatic Organisms



Fungicide	Organism	Endpoint	Value	Reference
Diclobutrazol	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	4.2 mg/L	[5]
Daphnia magna (Water Flea)	48-hour EC50	10.2 mg/L	[5]	
Azoxystrobin	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	0.47 - 1.76 mg/L	[2][8]
Daphnia magna (Water Flea)	48-hour EC50	0.19 - 0.83 mg/L	[2][9]	
Pyraclostrobin	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	0.006 mg/L	[10]
Daphnia magna (Water Flea)	48-hour EC50	0.016 mg/L	[10]	
Boscalid	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	2.7 mg/L	[4][11]
Daphnia magna (Water Flea)	48-hour EC50	5.33 mg/L	[4][11]	

Table 4: Effects on Non-Target Plants



Fungicide	Organism	Endpoint	Value	Reference
Diclobutrazol	Solanaceous crops	Phytotoxicity	Noted to be phytotoxic	[5]
Azoxystrobin	Lactuca sativa (Lettuce)	Seedling Emergence EC25	1.12 mg/kg soil	[Data from multiple studies]
Pyraclostrobin	Triticum aestivum (Wheat)	Seedling Growth Inhibition	Effects at 4.75 mg/L	[12]
Boscalid	Various	Vegetative Vigour ER25	>1000 g a.i./ha	[Data from multiple studies]

Experimental Protocols

The following are summaries of standard protocols for assessing the non-target effects of fungicides.

Soil Microbial Respiration (Based on OECD 217)

This test evaluates the effect of a substance on the respiration of soil microorganisms.

- Test System: A defined artificial soil or a natural soil of known characteristics.
- Methodology:
 - The test substance is mixed thoroughly with the soil at various concentrations.
 - The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
 - The treated soil is incubated in sealed vessels at a constant temperature (e.g., $20 \pm 2^{\circ}$ C) in the dark.
 - Carbon dioxide (CO2) evolution is measured at regular intervals over a period of 28 days.
 CO2 can be trapped in an alkaline solution (e.g., NaOH) and quantified by titration, or



measured directly using an infrared gas analyzer.

- The rate of CO2 evolution is compared between treated and control soils to determine the inhibition of microbial respiration.
- Endpoint: ECx (e.g., EC10, EC50), the concentration causing x% inhibition of microbial respiration compared to the control.

Earthworm Acute Toxicity Test (OECD 207)

This protocol determines the acute toxicity of chemicals to earthworms.[2][13][14][15]

- Test Organism: Eisenia fetida (adults).[2][15]
- Methodology:
 - Artificial Soil Test: The test substance is mixed into a standardized artificial soil.[2][15]
 - Ten adult earthworms are introduced into each test container with the treated soil.[15]
 - The containers are maintained at 20 ± 2°C with continuous light for 14 days.
 - Mortality is assessed at 7 and 14 days.[2]
- Endpoint: LC50 (the concentration of the test substance that is lethal to 50% of the test organisms).[13]

Earthworm Reproduction Test (OECD 222)

This test assesses the sublethal effects of chemicals on earthworm reproduction.[14][16][17] [18][19]

- Test Organism: Eisenia fetida or Eisenia andrei (clitellate adults).[16][18][19]
- Methodology:
 - Adult earthworms are exposed to the test substance in artificial soil for 28 days.[18]
 - During this period, mortality and changes in body weight are recorded.[16][18]



- After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.[18]
- The number of juvenile worms produced is then counted.[18]
- Endpoints: NOEC (No Observed Effect Concentration) and ECx for reproduction (number of juveniles).[19]

Honeybee Acute Oral and Contact Toxicity Test (OECD 213 & 214)

These tests determine the acute oral and contact toxicity of pesticides to honeybees.[11][16]

- Test Organism: Apis mellifera (young adult worker bees).[11]
- Methodology (Oral OECD 213):
 - Bees are starved for 2-4 hours.[11]
 - Groups of bees (typically 10 per replicate) are fed a sucrose solution containing the test substance at various concentrations.[11][16]
 - Mortality is recorded at 4, 24, and 48 hours (and can be extended to 96 hours).[11][16]
- Methodology (Contact OECD 214):
 - A precise dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.[16]
 - Mortality is assessed at the same time intervals as the oral test.[16]
- Endpoint: LD50 (the dose of the test substance that is lethal to 50% of the test organisms) in μ g/bee .[11]

Terrestrial Plant Test: Seedling Emergence and Growth (OECD 208)

This test evaluates the effects of chemicals on the emergence and early growth of plants.



- Test System: Seeds of selected monocotyledonous and dicotyledonous plant species.
- Methodology:
 - The test substance is either incorporated into the soil or sprayed onto the soil surface.
 - Seeds of the test plants are sown in the treated soil.
 - The test is conducted in a greenhouse or growth chamber under controlled conditions.
 - Seedling emergence is recorded daily.
 - After 14-21 days from 50% emergence in the control group, the surviving seedlings are assessed for phytotoxicity, and shoot height and dry weight are measured.
- Endpoints: ERx (e.g., ER25, ER50), the rate causing x% reduction in emergence, shoot height, or biomass compared to the control.

Terrestrial Plant Test: Vegetative Vigour (OECD 227)

This protocol assesses the effects of chemicals on plants after the seedling stage.[13][20][21] [22][23]

- Test System: Young plants (e.g., at the 2-4 true leaf stage) of selected species.[13][21][23]
- Methodology:
 - Plants are sprayed with the test substance at various rates.[13][21]
 - The plants are maintained in a greenhouse or growth chamber for 21 days.[21]
 - Visual assessments of phytotoxicity are made at regular intervals.[13]
 - At the end of the test, shoot height and dry weight are measured.[13]
- Endpoints: ERx, the rate causing x% reduction in shoot height or biomass.

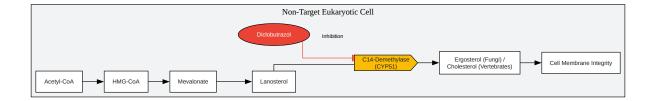


Modes of Action and Non-Target Signaling Pathways

The differing modes of action of these fungicides are key to understanding their potential nontarget effects.

Diclobutrazol (Triazole)

Diclobutrazol inhibits the C14-demethylase enzyme, which is crucial for sterol biosynthesis in fungi. As sterols are also essential components of cell membranes in many other eukaryotes, this mode of action can have off-target effects.



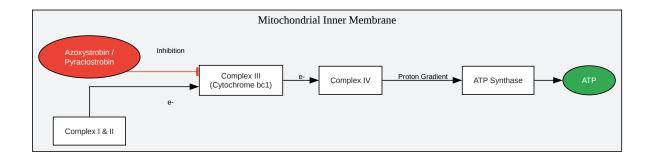
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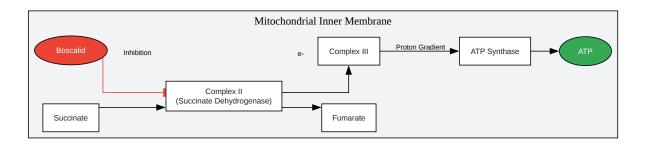
Caption: **Diclobutrazol** inhibits C14-demethylase, disrupting sterol biosynthesis.

Azoxystrobin & Pyraclostrobin (Strobilurins)

Strobilurin fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This blocks the electron transport chain, leading to a cessation of ATP synthesis.







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